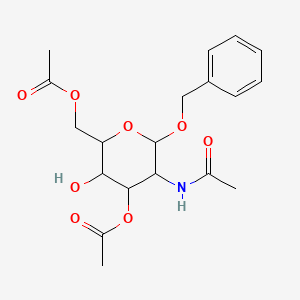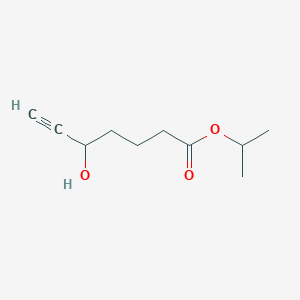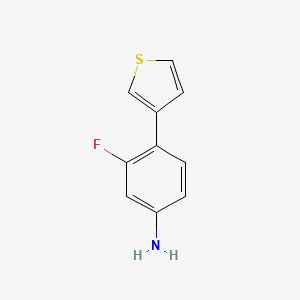
3-Fluoro-4-(thiophen-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(thiophen-3-yl)aniline: is a chemical compound with the molecular formula C10H9NS. It consists of a fluoro-substituted aniline ring attached to a thiophene moiety. The compound’s structure is shown below:
Structure: C10H9NS
Vorbereitungsmethoden
Synthetic Routes::
Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Schiff Base Formation: 3-Fluoro-4-(thiophen-3-yl)aniline can react with aldehydes or ketones to form Schiff bases.
Industrial Production:: The industrial-scale synthesis of this compound typically involves optimized versions of the above synthetic routes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.
Substitution: Exhibits nucleophilic substitution reactions at the fluorine position.
Reduction: Can be reduced to the corresponding aniline derivative.
Oxidation: Oxidizing agents like hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfone or sulfoxide derivatives.
- Substitution: Fluorine substitution products.
- Reduction: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex organic molecules.
Materials Science: Incorporated into conducting polymers (e.g., Pd(I)-poly[4-(thiophen-3yl)-aniline] composite material) for various applications.
Biological Probes: Fluorescently labeled derivatives for cellular imaging.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Dyes and Pigments: Used in dye synthesis.
Electronics: As a component in organic electronic devices.
Wirkmechanismus
The exact mechanism by which 3-Fluoro-4-(thiophen-3-yl)aniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its function.
Vergleich Mit ähnlichen Verbindungen
While 3-Fluoro-4-(thiophen-3-yl)aniline has unique properties, it shares similarities with other fluoro-substituted anilines and thiophene derivatives. Some similar compounds include:
- 4-(Thiophen-2-yl)aniline
- 3-Fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline
Eigenschaften
Molekularformel |
C10H8FNS |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2 |
InChI-Schlüssel |
QRGARCCDOYSQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)F)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
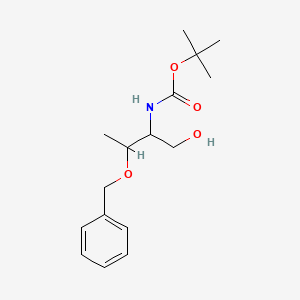
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)
![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
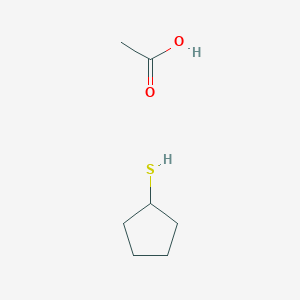
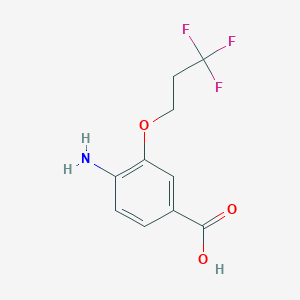
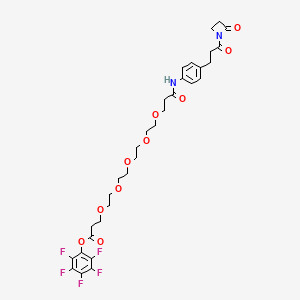

amine](/img/structure/B12086837.png)

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
